3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as anhydrous potassium carbonate . The reaction is carried out in a solvent like dry acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-3-phenyl-4H-chromen-4-one: Exhibits anti-inflammatory and antimicrobial activities.
3-Acetyl-4-hydroxychromen-2-one: Similar in structure but differs in the position of the hydroxyl group.
Uniqueness
3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its acetyl and hydroxyl groups, along with the chromene core, make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62806-15-9 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-4-9(15)12-10(5-6)17-8(3)11(7(2)14)13(12)16/h4-5,15H,1-3H3 |
InChI Key |
ZHLIDWNOZKKIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)C(=O)C)C)O |
Origin of Product |
United States |
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